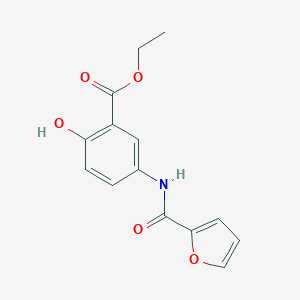![molecular formula C17H16ClNO4 B309281 Propyl 5-[(4-chlorobenzoyl)amino]-2-hydroxybenzoate](/img/structure/B309281.png)
Propyl 5-[(4-chlorobenzoyl)amino]-2-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl 5-[(4-chlorobenzoyl)amino]-2-hydroxybenzoate, also known as PCBAHB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of Propyl 5-[(4-chlorobenzoyl)amino]-2-hydroxybenzoate is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. This compound has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and fungi. It has also been shown to reduce inflammation in animal models. However, more studies are needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
Propyl 5-[(4-chlorobenzoyl)amino]-2-hydroxybenzoate has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. It is also stable under normal laboratory conditions. However, this compound has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. It is also relatively expensive compared to other compounds.
Future Directions
There are several future directions for research on Propyl 5-[(4-chlorobenzoyl)amino]-2-hydroxybenzoate. One area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease. Another area of interest is its use as a fungicide in agriculture. Additionally, more studies are needed to fully understand the biochemical and physiological effects of this compound and its mechanism of action.
Synthesis Methods
Propyl 5-[(4-chlorobenzoyl)amino]-2-hydroxybenzoate can be synthesized through a multi-step process starting from 2-hydroxybenzoic acid. The first step involves the conversion of 2-hydroxybenzoic acid to 5-amino-2-hydroxybenzoic acid through a diazotization reaction. The resulting compound is then coupled with 4-chlorobenzoyl chloride to form this compound. The final step involves esterification of this compound with propyl alcohol to yield the desired product.
Scientific Research Applications
Propyl 5-[(4-chlorobenzoyl)amino]-2-hydroxybenzoate has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, this compound has been shown to exhibit anti-inflammatory and anti-tumor properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurological disorders. In agriculture, this compound has been shown to have antifungal properties and can be used as a fungicide. In environmental science, this compound has been studied for its potential use as a pollutant remediation agent.
properties
Molecular Formula |
C17H16ClNO4 |
|---|---|
Molecular Weight |
333.8 g/mol |
IUPAC Name |
propyl 5-[(4-chlorobenzoyl)amino]-2-hydroxybenzoate |
InChI |
InChI=1S/C17H16ClNO4/c1-2-9-23-17(22)14-10-13(7-8-15(14)20)19-16(21)11-3-5-12(18)6-4-11/h3-8,10,20H,2,9H2,1H3,(H,19,21) |
InChI Key |
FAENLDBCSZPYNU-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)Cl)O |
Canonical SMILES |
CCCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 5-[(2-ethylhexanoyl)amino]-2-hydroxybenzoate](/img/structure/B309199.png)
![Methyl 4-chloro-3-[(2-ethylhexanoyl)amino]benzoate](/img/structure/B309201.png)
![3-[(2-ethylhexanoyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B309202.png)
![4-chloro-3-[(2-ethylhexanoyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B309204.png)
![4-chloro-N-phenyl-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309205.png)
![N-cyclohexyl-3,5-bis[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309206.png)
![4-chloro-N-(3,5-dimethylphenyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309208.png)
![4-chloro-N-isopentyl-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309209.png)
![4-chloro-N-(2-ethoxyphenyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309211.png)
![4-chloro-N-(4-ethoxyphenyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309212.png)
![4-chloro-N-(2-phenylethyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309215.png)

![N-{3-[(2-ethoxyanilino)carbonyl]phenyl}isonicotinamide](/img/structure/B309218.png)
![Propyl 5-[(2-fluorobenzoyl)amino]-2-hydroxybenzoate](/img/structure/B309220.png)